molecular formula C6H12KNO8S B8132034 N-Sulfo-glucosamine potassium salt

N-Sulfo-glucosamine potassium salt

Cat. No.: B8132034
M. Wt: 297.33 g/mol
InChI Key: YDLNXAGCPRCQPX-NSEZLWDYSA-M
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Description

Definition and Context within Amino Sugar Chemistry

N-Sulfo-glucosamine potassium salt, chemically known as potassium 2-deoxy-2-sulfoamino-D-glucose, is a derivative of glucose. ontosight.ai It is classified as an amino sugar, a class of compounds where a hydroxyl group of a sugar has been replaced by an amino group. guidechem.com In this specific molecule, the amino group at the second carbon of the glucose ring is N-sulfated, meaning a sulfo group (-SO3H) is attached to the nitrogen atom. The compound exists as a potassium salt, which enhances its stability and solubility. cymitquimica.com

The molecular formula for this compound is C₆H₁₂KNO₈S. ontosight.ai This structure places it within the broader family of glucosamine (B1671600) derivatives, which are integral components of various polysaccharides, including chitin and chitosan, found in the exoskeletons of arthropods and cell walls of fungi. ncats.io The introduction of the N-sulfo group significantly alters the chemical properties of the parent glucosamine molecule, making it a subject of interest for chemical synthesis and biological studies.

Below is a table summarizing the key chemical identifiers for this compound:

PropertyValue
CAS Number 31284-96-5
Molecular Formula C₆H₁₂KNO₈S
Molecular Weight 297.32 g/mol
Synonyms Potassium N-sulfoglucosamine, D-Glucose, 2-deoxy-2-(sulfoamino)-, monopotassium salt

Significance as a Glucosamine Derivative for Biomedical Research

The significance of this compound in biomedical research is closely tied to its role as a precursor and structural analog in the study of heparan sulfate (B86663) proteoglycans (HSPGs). HSPGs are complex macromolecules found on cell surfaces and in the extracellular matrix that play crucial roles in a vast array of biological processes, including cell signaling, adhesion, and inflammation. nih.gov

The biosynthesis of heparan sulfate involves a series of enzymatic modifications of a repeating disaccharide unit, which includes the sulfation of glucosamine residues at various positions (N-, 3-O-, and 6-O-). nih.gov The specific pattern of sulfation dictates the ability of HSPGs to bind to a wide range of proteins, such as growth factors, cytokines, and enzymes, thereby modulating their activity.

Researchers utilize this compound to investigate the intricate mechanisms of heparan sulfate biosynthesis and its subsequent biological functions. For instance, studies have explored the role of specific sulfation patterns in conditions like cancer and lung diseases. nih.govplos.org By providing a specific sulfated building block, scientists can probe the activity of enzymes involved in heparan sulfate synthesis, such as sulfotransferases, and elucidate how alterations in sulfation contribute to disease pathology. medchemexpress.com

The compound's utility extends to research on osteoarthritis, where it is investigated for its potential to modulate the production of glycosaminoglycans, essential components of cartilage and synovial fluid. chemicalbook.comchemicalbook.com The water solubility and stability of the potassium salt form make it a convenient compound for use in various experimental settings. ontosight.ai

A summary of research areas involving this compound is provided in the table below:

Research AreaFocus of Investigation
Heparan Sulfate Biosynthesis Understanding the enzymatic pathways and the role of specific sulfation patterns.
Cancer Biology Investigating how altered heparan sulfate sulfation impacts tumor growth and signaling.
Osteoarthritis Exploring its role in the synthesis of cartilage components.
Inflammation Studying its potential anti-inflammatory effects.

Properties

IUPAC Name

potassium;N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO8S.K/c8-1-2-4(9)5(10)3(6(11)15-2)7-16(12,13)14;/h2-11H,1H2,(H,12,13,14);/q;+1/p-1/t2-,3-,4-,5-,6?;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLNXAGCPRCQPX-NSEZLWDYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)NS(=O)(=O)[O-])O)O)O.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)NS(=O)(=O)[O-])O)O)O.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12KNO8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Structure and Configurational Analysis

Structural Features of the N-Sulfoamino Moiety in Hexosamines

The defining feature of N-Sulfo-glucosamine is the N-sulfoamino group (also known as a sulfamate (B1201201) group) attached to the C2 position of the hexosamine (glucosamine) ring. This moiety consists of a sulfate (B86663) group (-SO3) covalently bonded to the nitrogen atom of the amino group.

The presence of the N-sulfoamino group is critical to the function of larger polysaccharides in which it is found, such as heparan sulfate. In these biological macromolecules, the negatively charged sulfate and carboxyl groups interact with positively charged amino acids in proteins, facilitating specific binding events. nih.gov The N-sulfation of glucosamine (B1671600) is one of several modifications that can occur during the biosynthesis of heparan sulfate, contributing to the structural diversity and biological specificity of the final molecule. nih.gov The reactivity of this moiety is demonstrated in laboratory settings where nitrous acid decomposition can cleave the polysaccharide chain at N-sulfoglucosamine residues. nih.gov

Role of the Potassium Counterion in Compound Stability and Reactivity for Research Applications

N-Sulfo-glucosamine is an acidic molecule due to the presence of the sulfamic acid group. In its free acid form, the compound can be less stable and potentially hygroscopic, making it difficult to handle, accurately weigh, and store for research purposes.

The introduction of a potassium counterion (K+) neutralizes the acidic sulfamate group, forming a stable salt. This salt form is typically a solid, often crystalline, compound that is more stable under standard storage conditions, such as in a dry and cool environment. echemi.com The use of potassium as the counterion provides a chemically stable version of the compound, which is essential for obtaining reliable and reproducible results in research applications. nih.gov The widespread availability of N-Sulfo-glucosamine as a potassium salt from chemical suppliers underscores its utility and stability for laboratory use. chemicalbook.comtradekorea.comechemi.com

Stereochemical Considerations and Isomeric Forms

The stereochemistry of N-Sulfo-glucosamine potassium salt is inherited from its parent hexosamine, D-glucosamine. nih.gov The "D" designation refers to the configuration of the chiral center furthest from the anomeric carbon. The precise stereochemistry of the molecule is defined by the spatial arrangement of the hydroxyl (-OH) and N-sulfoamino groups around the chiral carbon atoms of the sugar ring.

The systematic IUPAC name for the linear form of the compound, potassium;N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]sulfamate, explicitly defines the configuration at each chiral center. nih.gov In solution, the molecule primarily exists in a cyclic hemiacetal form, known as a pyranose ring. The IUPAC name for this cyclic form is [(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamic acid. nih.gov This specific and defined stereochemistry is crucial for its recognition and interaction with enzymes and other biological molecules.

Synthetic Methodologies and Biocatalytic Approaches

Chemical Synthesis Pathways for N-Sulfo-Glucosamine Potassium Salt

The direct chemical synthesis of N-Sulfo-glucosamine salts can be accomplished through methods designed for industrial-scale production. One patented method details the preparation of a glucosamine (B1671600) potassium sulfate (B86663) compound salt, often referred to as a double salt. google.com This process avoids the instability and uniformity issues associated with simple mechanical mixing of the constituent salts. google.com

The synthesis involves the following key steps:

Solvent Preparation : A mixed solvent system is prepared, typically combining water and an organic solvent like tetrahydrofuran (B95107) (THF), for instance, in a 1:12 volume ratio. google.com

Reaction : The solution is heated to a specific temperature, such as 55°C. The reactants, potassium bisulfate and glucosamine hydrochloride, are then added in a defined molar ratio (e.g., 1.0:2.0). The mixture is stirred for an extended period, typically around 15 hours, to ensure the reaction proceeds to completion. google.com

Crystallization and Purification : After the reaction, the mixture is cooled significantly (e.g., to 2°C) to induce crystallization of the product. The crystallized salt is then filtered from the solution. google.com

Drying : The final product is obtained by vacuum-drying the crystals at a moderate temperature (e.g., 50°C) for several hours. google.com

This method provides a stable, crystalline product with good yield and is suitable for industrial application. google.com

Table 1: Reaction Parameters for Chemical Synthesis
ParameterValue/ConditionSource
Reactants Potassium bisulfate, Glucosamine hydrochloride google.com
Molar Ratio (KHSO₄:GlcN·HCl) 1.0 : 2.0–2.2 google.com
Solvent System Water : Tetrahydrofuran (THF) (e.g., 1:10 to 1:15) google.com
Reaction Temperature 30–60 °C google.com
Reaction Time 10–20 hours google.com
Crystallization Temperature 0–5 °C google.com
Drying Vacuum drying at 40–60 °C google.com

Chemoenzymatic and Enzymatic Synthesis of N-Sulfo-Glucosamine Containing Oligosaccharides

The synthesis of complex oligosaccharides containing N-sulfo-glucosamine units, such as heparan sulfate (HS), is exceptionally challenging via purely chemical methods. nih.gov Chemoenzymatic approaches, which combine the flexibility of chemical synthesis with the high specificity of enzymatic reactions, have emerged as a powerful alternative. nih.govresearchgate.net These methods allow for the construction of structurally defined oligosaccharides that are crucial for studying their biological functions. researchgate.net

The general strategy involves a stepwise process:

Backbone Elongation : The synthesis often begins with a simple disaccharide building block. This starting unit is elongated using specific glycosyltransferases. For example, E. coli K5 N-acetylglucosaminyl transferase (KfiA) and Pasteurella multocida heparosan synthase-2 (pmHS2) are used to extend the oligosaccharide chain with alternating N-acetyl-D-glucosamine (GlcNAc) and D-glucuronic acid (GlcA) units. nih.gov

Introduction of the N-Sulfo Group : A key challenge is the site-specific introduction of the N-sulfo group (GlcNS). In nature, this is accomplished by N-deacetylase/N-sulfotransferase enzymes. nih.gov In a chemoenzymatic context, direct enzymatic N-sulfation of a backbone containing multiple GlcNAc residues lacks selectivity. nih.gov To overcome this, an unnatural monosaccharide donor, UDP-GlcNTFA (uridine diphosphate (B83284) N-trifluoroacetylglucosamine), is used. nih.gov

UDP-GlcNTFA serves as an effective substrate for glycosyltransferases like KfiA, allowing for the incorporation of a protected amino group at specific positions. nih.gov

The trifluoroacetyl (TFA) protecting group is later removed under mild conditions. researchgate.net

The now-free amino group is then selectively sulfated using an N-sulfotransferase (NST) and a sulfate donor molecule, 3′-phosphoadenosine 5′-phosphosulfate (PAPS), to yield the desired N-sulfo-glucosamine residue. nih.gov

Further Modifications : Following the N-sulfation, other enzymes can be used to introduce further modifications, such as C5-epimerization of GlcA to L-iduronic acid (IdoA) and various O-sulfations at different positions on the sugar rings (e.g., 2-O, 6-O, and 3-O sulfation) by specific sulfotransferases. nih.govd-nb.infonih.gov This modular approach allows for the creation of a library of HS oligosaccharides with diverse and well-defined sulfation patterns. nih.gov

This chemoenzymatic design provides access to homogenous, structurally complex oligosaccharides that are difficult to obtain from natural sources. d-nb.infonih.gov

Strategies for the Preparation of Modified N-Sulfo-Glucosamine Conjugates (e.g., Glucosamine-Heparin Salt)

Modified N-sulfo-glucosamine conjugates are developed to enhance or alter the properties of the parent molecules. These strategies involve attaching the glucosamine moiety to other larger molecules or polymers.

Ion-Exchange to Form Glucosamine-Heparin Salt (GHS)

One prominent example is the synthesis of a glucosamine-heparin salt (GHS). nih.govnih.gov This conjugate is prepared through a straightforward ion-exchange method. researchgate.net

The process involves reacting the positively charged glucosamine hydrochloride with the negatively charged heparin sodium in an aqueous solution. nih.gov

The heparin sodium is dissolved in water, and a solution of glucosamine hydrochloride is slowly added while stirring. nih.gov

The reaction mixture is stirred for several hours at room temperature, after which the product is purified by dialysis to remove inorganic salt byproducts. nih.gov The resulting GHS is a novel compound where the cationic glucosamine is ionically bound to the anionic heparin polymer. nih.gov This conjugation has been shown to enhance certain biological activities compared to the individual components. nih.gov The yield for this synthesis has been reported to be approximately 73.45%. researchgate.net

"Click" Chemistry for Covalent Conjugation

A more versatile strategy for creating covalent conjugates involves "click" chemistry. This approach allows for the precise attachment of N-sulfo-glucosamine-containing oligosaccharides to a wide range of other molecules, such as fluorescent dyes or oligonucleotides. nih.gov

The strategy begins with the chemical synthesis of a modified chondroitin (B13769445) sulfate (CS) precursor, which contains N-sulfo-glucosamine units. A key feature of this precursor is the incorporation of a chemically reactive handle, such as an azidopropyl group. nih.gov

This azide-modified oligosaccharide can then be reacted with another molecule that has been functionalized with a complementary group, typically an alkyne. nih.gov

The reaction, often a strain-promoted azide-alkyne cycloaddition (SPAAC), forms a stable covalent bond, "clicking" the two components together. nih.gov This method has been successfully used to conjugate CS tetrasaccharides to alkyne-modified fluorescent dyes and oligonucleotides, demonstrating its utility in creating complex biomolecular hybrids. nih.gov

Biochemical and Molecular Biological Roles

Precursor Function in Glycosaminoglycan and Proteoglycan Biosynthesis

N-Sulfo-glucosamine potassium salt is a crucial precursor in the biosynthesis of glycosaminoglycans (GAGs) and proteoglycans, which are essential components of the extracellular matrix (ECM). ontosight.ainih.gov GAGs are long, linear polysaccharides composed of repeating disaccharide units, typically an amino sugar and a uronic acid. nih.govnih.gov Proteoglycans consist of a core protein to which one or more GAG chains are covalently attached. nih.govnih.gov

The synthesis of these complex macromolecules is a multi-step process. Glucosamine (B1671600) itself is a fundamental building block for the formation of GAGs like hyaluronic acid, chondroitin (B13769445) sulfate (B86663), and keratan (B14152107) sulfate. nih.gov The availability of glucosamine can be a rate-limiting step in GAG synthesis. nih.gov N-Sulfo-glucosamine provides a sulfated form of this precursor, which is particularly relevant for the synthesis of sulfated GAGs. The process of sulfation, catalyzed by sulfotransferases, is critical for the function of many GAGs, as it creates binding sites for various proteins and influences biological processes such as cell adhesion, signaling, and growth factor activity. nih.gov

Studies have shown that providing glucosamine can enhance the production of key matrix components. For instance, glucosamine sulfate has been observed to stimulate the synthesis of aggrecan, a major proteoglycan in articular cartilage, at both the mRNA and protein levels in cultured human osteoarthritis chondrocytes. nih.gov Aggrecan is responsible for the cartilage's ability to resist compressive loads due to the high negative charge of its constituent GAG chains, which attracts and retains water. nih.gov

Table 1: Key Molecules in Glycosaminoglycan and Proteoglycan Biosynthesis

Molecule Type Function
N-Sulfo-glucosamine Amino sugar derivative Precursor for sulfated GAGs.
Glycosaminoglycans (GAGs) Polysaccharides Major components of the extracellular matrix. ontosight.ainih.gov
Proteoglycans Macromolecules Provide structural integrity and hydration to tissues. nih.gov
Aggrecan Proteoglycan A key component of cartilage, responsible for its compressive strength. nih.gov
Sulfotransferases Enzymes Catalyze the sulfation of GAGs, critical for their function. nih.gov

Mechanisms of Cellular and Subcellular Interaction

The biological effects of this compound are mediated through its interactions with cellular components and its influence on intracellular signaling pathways.

Chondrocytes, the resident cells of cartilage, express a variety of surface receptors that mediate their interaction with the surrounding matrix and respond to external stimuli. CD44 is a primary receptor for hyaluronan, a major GAG, and plays a crucial role in the retention of proteoglycan aggregates at the cell surface, thereby maintaining tissue homeostasis. nih.gov Disruptions in the CD44-hyaluronan interaction can trigger both catabolic and anabolic responses in chondrocytes. nih.gov

The nuclear factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways are critical intracellular signaling cascades that regulate a wide range of cellular processes, including inflammation, immune responses, and cell survival. nih.govnih.gov In the context of cartilage, the activation of NF-κB in chondrocytes can lead to the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are known to contribute to cartilage degradation. researchgate.net

The JAK/STAT pathway is also essential in mediating cellular responses to cytokines and growth factors. nih.govnih.gov There is significant crosstalk between the NF-κB and JAK/STAT pathways. For instance, the activation of NF-κB can lead to the production of interleukin-6 (IL-6), which in turn can activate the STAT3 component of the JAK/STAT pathway. nih.govresearchgate.netresearchgate.net This interplay can amplify inflammatory responses. researchgate.net The potential for N-Sulfo-glucosamine and its derivatives to modulate these pathways is an area of active investigation. By influencing the cellular environment and potentially interacting with cell surface receptors, it may indirectly affect the activation state of these crucial signaling cascades.

The influence of N-Sulfo-glucosamine extends to the regulation of immunological and inflammatory processes. While the direct impact on IgA synthesis, leukocyte migration, and interferon-gamma is not explicitly detailed in the provided search results, its modulation of inflammatory signaling pathways like NF-κB provides a mechanistic link. researchgate.net The activation of NF-κB is a central event in the production of a host of inflammatory mediators that orchestrate immune cell recruitment and function. nih.gov Therefore, by potentially dampening NF-κB activation, N-Sulfo-glucosamine could indirectly influence these downstream immunological events.

Influence on Cartilage and Connective Tissue Homeostasis

The net effect of N-Sulfo-glucosamine's biochemical and molecular activities is a significant influence on the maintenance and health of cartilage and other connective tissues. researchgate.net

A healthy cartilage matrix is characterized by a balance between the synthesis and degradation of its components, primarily type II collagen and aggrecan. nih.govmdpi.com In vitro studies have demonstrated that glucosamine can stimulate the production of these essential matrix molecules. nih.gov Specifically, glucosamine has been shown to enhance the synthesis of aggrecan and type II collagen in chondrocyte cultures. nih.gov Furthermore, some studies suggest that glucosamine sulfate can inhibit the production and activity of matrix metalloproteinase-3 (MMP-3), an enzyme that degrades cartilage components. nih.gov

However, it is important to note that not all studies have yielded identical results. For instance, one study comparing collagen hydrolysate to glucosamine sulfate and glucosamine hydrochloride found that collagen hydrolysate significantly increased proteoglycan and type II collagen synthesis, while the glucosamine forms did not show a stimulatory effect in that particular experimental model. researchgate.net This highlights the complexity of cartilage metabolism and the potential for different derivatives and experimental conditions to yield varying outcomes.

Effects on Proteoglycan Synthesis and Metabolism

Proteoglycans are crucial components of the extracellular matrix, particularly in cartilage, where they contribute to its resilience and compressive strength. This compound, as a precursor in the hexosamine biosynthesis pathway, is thought to play a role in the production of glycosaminoglycans (GAGs), the carbohydrate chains of proteoglycans. ncats.io

Crystalline glucosamine sulfate has been observed to stimulate the synthesis of proteoglycans. google.com The sulfate group in the compound is considered important for the synthesis of cartilage, influencing the rate at which glucosamine and proteoglycans are produced. google.com Studies have indicated that orally administered glucosamine from glucosamine sulfate can be utilized by joint tissues, with a preference for incorporation into GAG chains by chondrocytes. google.com

Table 1: Effects of Glucosamine on Proteoglycan-Related Components

ParameterEffect of GlucosamineReference
Proteoglycan SynthesisStimulated by crystalline glucosamine sulfate google.com
Glycosaminoglycan (GAG) Chain IncorporationGlucosamine is preferentially incorporated by chondrocytes google.com
Cartilage Matrix ComponentProteoglycans are a part of the cartilage matrix google.com

Interplay with Bone Metabolism and Osteogenesis

The influence of N-Sulfo-glucosamine and its related forms extends to bone metabolism, with studies investigating its effects on the cells responsible for bone formation and the markers of bone remodeling.

Research has shown that glucosamine sulfate (SGlc) can promote the differentiation of osteoblast-like cells. nih.gov In in vitro studies using MG-63 osteoblast cells, SGlc was found to increase alkaline phosphatase (ALP) activity, collagen synthesis, osteocalcin (B1147995) secretion, and mineralization, all of which are key markers of osteoblastic differentiation and bone formation. nih.gov

Table 2: Effects of Glucosamine Sulfate (SGlc) on Osteoblast Differentiation Markers

MarkerEffect of SGlcReference
Alkaline Phosphatase (ALP) ActivityIncreased nih.gov
Collagen SynthesisIncreased nih.gov
Osteocalcin SecretionIncreased nih.gov
MineralizationIncreased nih.gov

Bone remodeling is a balanced process of bone resorption by osteoclasts and bone formation by osteoblasts. The Osteoprotegerin (OPG) and Receptor Activator of Nuclear Factor-kappaB Ligand (RANKL) system is a key regulator of this process. nih.gov RANKL promotes the formation and activity of osteoclasts, while OPG acts as a decoy receptor, inhibiting RANKL and thus suppressing bone resorption. nih.govnih.gov An increased OPG/RANKL ratio is generally associated with a decrease in bone resorption. While direct studies on this compound's effect on the OPG/RANKL ratio are limited, glucosamine's anti-inflammatory effects may indirectly influence this system. For instance, inflammatory cytokines like TNF-alpha and IL-1beta, which can be reduced by glucosamine sulfate, are known to stimulate RANKL expression. nih.govnih.gov

Investigation of Broader Biological Effects (e.g., Insulin (B600854) Sensitivity, Oxidative Stress)

The biological activities of glucosamine compounds have been explored beyond their roles in joint health, with investigations into their effects on metabolic processes like insulin sensitivity and cellular stress responses.

Some early in vitro and animal studies using high doses of glucosamine suggested a potential for inducing insulin resistance. nih.gov However, several human clinical trials have not found a significant adverse effect of oral glucosamine supplementation on insulin sensitivity or blood glucose levels in non-diabetic individuals. nih.govarchivesofrheumatology.org One study on non-diabetic patients with osteoarthritis found no significant changes in fasting blood sugar, glucose tolerance, or insulin resistance after treatment with oral glucosamine. nih.gov

Research has also delved into the impact of glucosamine on oxidative stress. Oxidative stress is a key factor in the pathogenesis of conditions like osteoporosis. nih.gov Studies have shown that glucosamine can suppress oxidative stress in osteoblasts by inhibiting the production of reactive oxygen species (ROS). nih.gov Furthermore, a randomized controlled trial in healthy, overweight individuals found that supplementation with glucosamine and chondroitin was associated with a 23% reduction in serum C-reactive protein (CRP), a marker of systemic inflammation, although no significant changes were observed in the urinary oxidative stress biomarker F2-isoprostane. nih.gov

Targeting Glucosamine-6-Phosphate Synthase in Biochemical Research

Glucosamine-6-phosphate is a key intermediate in the hexosamine biosynthesis pathway, synthesized from fructose-6-phosphate (B1210287) and glutamine by the enzyme glucosamine-6-phosphate synthase (also known as glutamine:fructose-6-phosphate amidotransferase). ncats.io This pathway ultimately produces UDP-N-acetylglucosamine (UDP-GlcNAc), a vital precursor for the synthesis of glycosaminoglycans, proteoglycans, and glycolipids. ncats.io Due to its position as the first and rate-limiting step in this pathway, glucosamine-6-phosphate synthase is a significant target in biochemical research. ncats.io By regulating this enzyme, it may be possible to modulate the production of these important macromolecules.

Advanced Research Methodologies and Analytical Characterization

Computational Chemistry and Molecular Simulation Studies

Computational methods, including quantum mechanics and molecular dynamics, offer unparalleled insight into the molecular properties of N-Sulfo-glucosamine. These simulations are vital for interpreting experimental data and predicting the behavior of the molecule in various environments.

Quantum mechanical calculations, particularly through ab initio molecular dynamics (AIMD), provide a highly accurate benchmark for understanding the electronic structure and interaction energies of N-sulfo-glucosamine. nih.gov These methods are used to model the molecule from first principles, without empirical data, offering a reference standard for developing more computationally efficient models. nih.gov

Research findings from AIMD simulations are critical for validating the accuracy of classical force fields. For instance, AIMD simulations of N-methylsulfamate, a molecule that mimics the N-sulfation in glucosamine (B1671600), have been used to study its interaction with ions like Ca2+. researchgate.net These calculations revealed that the preferred binding mode for the calcium ion to the sulfated group is as a solvent-shared pair, a detail that many classical models failed to reproduce accurately. researchgate.net This level of detail on electronic interactions and geometry is fundamental to understanding the role of N-sulfo-glucosamine in mediating biological processes.

Molecular dynamics (MD) simulations are a cornerstone for analyzing the conformational landscape and dynamic properties of N-Sulfo-glucosamine. nih.gov These simulations model the movement of atoms over time, providing a detailed picture of molecular flexibility and interactions with surrounding molecules, such as water and ions. nih.govacs.org

In research settings, MD simulations have been performed on systems containing N-sulfated N-acetyl-d-glucosamine to evaluate how different computational models capture its behavior. acs.orgbiorxiv.org These simulations often involve placing a single monosaccharide or a disaccharide fragment in a water box with ions to observe the dynamics of ion pairing and aggregation. nih.govacs.org The results highlight the importance of accurately modeling electronic polarization, as underperforming models can lead to unrealistic molecular aggregation, which contradicts experimental observations of the soft glycocalyx environment where such molecules are found. nih.govnih.gov

A significant area of research is the development and validation of force fields (FFs)—the set of parameters used in MD simulations to describe the potential energy of the system. nih.gov The accuracy of any MD simulation is contingent on the quality of the force field used. For sulfated GAGs and their components like N-sulfo-glucosamine, accurately modeling the electrostatic interactions of the negatively charged sulfate (B86663) group is a major challenge. nih.govnih.gov

Studies have evaluated several widely used force fields for their ability to model N-sulfated systems. nih.govbiorxiv.org The findings indicate that many nonpolarizable force fields, such as CHARMM36 and GLYCAM06, tend to overestimate the strength of interactions between the sulfated group and positive ions. nih.govnih.gov This has led to the development and testing of new implicitly and explicitly polarizable force fields, including charge-scaled models, that show better agreement with high-level QM calculations. nih.govresearchgate.net

Force Field CategoryExamplesPerformance Notes for Sulfated Systems
NonpolarizableCHARMM36, GLYCAM06Commonly used but tend to overestimate contact ion pairing strength. nih.govnih.gov
Implicitly Polarizable (Charge-Scaled)prosECCo75, GLYCAM-ECC75Show satisfactory agreement with reference ab initio molecular dynamics (AIMD) data. researchgate.net
Explicitly PolarizableDrude, AMOEBAEvaluated for their ability to capture polarization effects directly. nih.govbiorxiv.org

Spectroscopic and Chromatographic Techniques for Research Analysis

Spectroscopic techniques are essential experimental tools for the structural verification and analysis of N-Sulfo-glucosamine potassium salt. Nuclear Magnetic Resonance and Fourier Transform Infrared spectroscopy are particularly powerful for providing detailed structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of N-Sulfo-glucosamine and related compounds. mdpi.com Both 1H and 15N NMR have been extensively used to characterize N-acetylated and N-sulfated glucosamine residues. researchgate.net The chemical shifts of the protons and nitrogen atoms provide a fingerprint of the molecule's chemical environment, allowing for unambiguous structural assignment. researchgate.net

In multicomponent analysis of supplements, ¹H NMR is used to quantify glucosamine by integrating specific signals. nih.gov The signal for the anomeric proton of the α-anomer (around δ 5.3 ppm) is often used for quantification because the β-anomer's signal can overlap with the water signal. nih.gov Validation studies have shown that NMR is an accurate and reproducible method for analyzing glucosamine in various formulations, comparable to results from HPLC. nih.govfh-aachen.de

Proton TypeApproximate ¹H Chemical Shift (δ ppm)Significance in Structural Analysis
α-anomer (H-1)~ 5.3 ppmUsed for quantification due to clear separation from the water signal. nih.gov
β-anomer (H-1)~ 4.8 ppmPartially overlaps with the water signal, making it less suitable for quantification. nih.gov
Sugar Ring Protonsδ 2.7–3.8 ppmProvides information about the overall sugar pucker and conformation. nih.gov
N-acetate (in related compounds)~ 2.08 ppmUsed for quantification of N-acetylated sugars like chondroitin (B13769445). nih.gov

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. upi.edu When infrared radiation is passed through a sample, specific chemical bonds absorb radiation at characteristic frequencies, resulting in a unique spectral fingerprint. upi.eduresearchgate.net

For N-Sulfo-glucosamine, FTIR is used to confirm the presence of key functional groups such as hydroxyl (–OH), amine (–NH), and sulfate (S=O) groups. semanticscholar.orgresearchgate.net The analysis of glucosamine often involves measuring the absorbance of the amine group peaks. semanticscholar.org Studies have shown that changes in the FTIR spectra, particularly in the region between 1800–800 cm⁻¹, can indicate structural and compositional changes in molecules due to external factors. mdpi.com This makes FTIR a valuable tool for quality control and for studying molecular-level changes in response to environmental conditions. researchgate.netmdpi.com

Wavenumber (cm⁻¹)Vibrational ModeAssigned Functional Group
~3300-3400N-H StretchAmine Group (-NH)
~3200-3550O-H StretchHydroxyl Group (-OH)
~1630N-H BendingPrimary Amine (-NH₂)
~1240S=O Asymmetric StretchSulfate Group (-SO₃⁻)
~1030-1080C-O Stretch / C-C StretchPolysaccharides / Carbohydrate backbone

Note: Specific peak positions can vary based on the sample's physical state and intermolecular interactions.

Mass Spectrometry-Based Methods for Molecular Identification and Characterization (e.g., ICP-MS)

Mass spectrometry (MS) is a powerful tool for the definitive molecular identification and characterization of this compound. google.com It provides a highly accurate mass-to-charge ratio (m/z), confirming the compound's molecular weight and elemental composition. chembk.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a commonly used technique that couples the separation power of HPLC with the detection capabilities of MS. This allows for the analysis of this compound in complex mixtures.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive method for elemental analysis. nih.gov It is particularly useful for determining the potassium content in this compound, ensuring the correct stoichiometry of the salt. anl.govgoogle.compatsnap.com ICP-MS can detect and quantify potassium at very low levels, providing high accuracy. nih.govanl.govucsb.edu

Table 2: Mass Spectrometry Techniques for this compound Analysis

Technique Information Provided Relevance to this compound
LC-MS Molecular weight and structure Confirms the identity and structure of the organic portion of the molecule.

| ICP-MS | Elemental composition and concentration | Accurately quantifies the potassium content of the salt. nih.govanl.govgoogle.compatsnap.comucsb.edu |

In Vitro Cellular and Tissue Culture Models

Chondrocyte Culture Systems for Cartilage Degradation Studies

Chondrocytes, the cells responsible for maintaining cartilage health, are central to in vitro studies on the effects of this compound. nih.gov These culture systems are crucial for investigating the compound's potential to mitigate cartilage degradation. nih.gov

Primary chondrocytes are often isolated from animal or human cartilage and can be cultured in monolayers or in 3D systems that more closely mimic the natural environment of cartilage. nih.gov To simulate cartilage degradation, these cultures are often treated with inflammatory molecules like interleukin-1 beta (IL-1β). psu.edu The influence of this compound is then evaluated by measuring markers of cartilage synthesis and degradation. For instance, research has shown that glucosamine can stimulate the biosynthetic activity of human chondrocytes. nih.gov It has also been observed to counteract some of the damaging effects induced by certain substances on chondrocytes. nih.gov

Osteoblast and Osteocyte Models for Bone Biology Research

The impact of this compound on bone can be explored using in vitro models of osteoblasts and osteocytes, the cells that form and maintain bone tissue. frontiersin.orgnih.gov Osteoblast cultures can be established from primary sources or cell lines. nih.gov Key indicators of osteoblast activity, such as mineralization and the expression of bone-specific genes, can be measured in the presence of this compound. nih.gov

3D models that allow for the differentiation of osteoblasts into osteocytes provide a more complex system to study these interactions. frontiersin.orgnih.gov Such models can reveal changes in mineralization and cell signaling related to bone resorption. frontiersin.orgnih.gov

Synovial Cell and Tissue Explant Studies for Joint Environment Simulation

To understand the effects of this compound within the broader joint environment, studies using synovial cells and tissue explants are valuable. The synovium produces hyaluronic acid, a key component of synovial fluid, and its production can be influenced by glucosamine. nih.gov

Synovial fibroblasts can be cultured to study inflammatory responses. The potential anti-inflammatory effects of this compound can be assessed by measuring the production of inflammatory mediators. Furthermore, cartilage and synovial tissue explants maintain the natural tissue structure, allowing for a more integrated study of the compound's effects on the joint tissues. nih.gov

Animal Models for Preclinical Investigations of Biological Impact

Animal models are essential for the preclinical assessment of this compound, providing insights into its effects in a living organism. nih.gov Rodents and rabbits are commonly used to model osteoarthritis, which can be induced surgically or chemically to mimic the human condition. nih.gov

In these studies, the efficacy of this compound is evaluated through various methods, including histological analysis of the joint cartilage to assess damage and inflammation. nih.gov Clinical studies in animal models have shown that glucosamine can have a protective action in experimental osteoarthritis. nih.gov

Future Directions and Interdisciplinary Research Perspectives

Elucidation of Detailed Structure-Function Relationships at the Molecular Level

The function of N-sulfo-glucosamine is intrinsically linked to its position and sulfation pattern within the larger GAG chain. These structural nuances dictate interactions with a multitude of proteins, thereby regulating critical cellular processes. Future research will focus on deciphering these relationships with greater precision.

Advanced analytical techniques are central to this endeavor. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, allows for the characterization of specific N-sulfo-glucosamine microenvironments within intact GAGs. By analyzing the chemical shifts of the sulfamate (B1201201) group's proton and nitrogen atoms, researchers can distinguish between different neighboring sugar residues and sulfation patterns. This provides a spectroscopic "fingerprint" that correlates structure with biological activity.

Key research findings have demonstrated that the N-sulfate group is a prerequisite for subsequent modifications of the heparan sulfate (B86663) chain, such as O-sulfation and the epimerization of glucuronic acid to iduronic acid. researchgate.net This initial N-sulfation, carried out by N-deacetylase/N-sulfotransferase (NDST) enzymes, essentially orchestrates the final sulfation pattern and, consequently, the chain's ability to bind to specific protein partners. researchgate.net Knockout mouse models have starkly illustrated this dependency; a lack of NDST-1, which alters heparan sulfate structure, is lethal, highlighting the critical nature of precise N-sulfo-glucosamine placement. researchgate.net

Novel Applications in Biomaterials Science and Tissue Engineering Research

The unique properties of N-sulfo-glucosamine-containing GAGs make them highly attractive for the development of advanced biomaterials and tissue engineering scaffolds. nih.govnih.gov These polysaccharides are integral components of the natural extracellular matrix (ECM), providing both biochemical and mechanical signals that influence cell behavior, making them ideal for creating biomimetic materials. nih.govnih.gov

In tissue engineering, particularly for orthopedic applications, scaffolds based on sulfated polysaccharides are showing great promise for bone and cartilage repair. nih.govresearchgate.net These materials can mimic the native tissue environment, promote cell attachment and differentiation, and act as reservoirs for growth factors. nih.govnih.gov For instance, hydrogels incorporating chondroitin (B13769445) sulfate, another sulfated GAG, have been shown to create an osteogenically favorable microenvironment by binding calcium and phosphate (B84403) ions, which can induce the osteogenic differentiation of mesenchymal stem cells and promote bone formation in vivo. researchgate.netelsevierpure.com

Future research will likely focus on creating "intelligent" scaffolds with precisely controlled properties. This includes tailoring the sulfation patterns of GAGs within the biomaterial to enhance specific biological activities, such as promoting chondrogenesis or inhibiting inflammation. nih.gov The development of materials that can deliver single or multiple growth factors in a spatially and temporally controlled manner is another key area of investigation. nih.gov

Integrative Omics Approaches in Studying Biological Responses to N-Sulfo-Glucosamine

To fully comprehend the complex biological roles of N-sulfo-glucosamine, researchers are increasingly turning to integrative "omics" approaches. nih.govnih.gov These strategies combine data from genomics, transcriptomics, proteomics, and metabolomics to provide a systems-level understanding of how cells and tissues respond to GAGs. nih.govnih.gov

Glycomics, the comprehensive study of the entire set of glycans (sugars) in an organism, is particularly crucial. scribd.com Advanced analytical methods like mass spectrometry and high-performance liquid chromatography (HPLC) are essential for detecting and quantifying GAGs and their fragments in biological samples. elsevierpure.com These techniques can help identify specific GAG structures that are altered in disease states, providing valuable biomarkers for diagnosis and for monitoring the efficacy of therapies. elsevierpure.com

Integrating these glycomic datasets with other omics data can reveal the downstream effects of N-sulfo-glucosamine on cellular pathways. nih.govslideshare.net For example, a multi-omics analysis could connect changes in heparan sulfate sulfation patterns (glycomics) to alterations in gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics). This holistic view is essential for understanding diseases where GAG metabolism is dysregulated and for identifying novel therapeutic targets. nih.govnih.gov

Advancements in Chemical Biology Tools for Glycosaminoglycan Research

Progress in understanding N-sulfo-glucosamine is heavily dependent on the development of sophisticated chemical biology tools. acs.orgnih.gov Given that GAG biosynthesis is a non-template-driven process, resulting in significant structural heterogeneity, tools that allow for precise chemical manipulation and synthesis are invaluable. acs.org

One major area of advancement is the chemical and chemoenzymatic synthesis of GAGs. acs.org These methods allow for the creation of structurally defined GAG oligosaccharides, which are critical for studying specific protein-GAG interactions and for use as standards in analytical studies. acs.org Furthermore, methods for the selective chemical modification of natural GAGs, such as controlled desulfation or re-sulfation, enable researchers to probe the function of specific sulfo groups. nih.gov

Another exciting frontier is the development of GAG mimetics. nih.gov These can be synthetic polymers or small molecules designed to mimic the structure and function of natural GAGs. nih.gov Glycopolymers, for example, can be designed to replicate the high density of negative charges and the specific spatial arrangement of binding motifs found in proteoglycans, allowing them to bind growth factors or interact with cell surface receptors. nih.gov These tools not only help to dissect complex biological processes but also hold potential as novel therapeutic agents. nih.gov

Q & A

Basic Questions

Q. What are the recommended analytical methods for distinguishing N-Sulfo-glucosamine potassium salt from physical mixtures of glucosamine and sulfate salts?

  • Methodological Answer : Analytical differentiation requires a combination of nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). USP monographs emphasize that true crystalline salts exhibit distinct spectral properties compared to physical mixtures. For example, protonated glucosamine in the crystalline lattice shows unique NMR shifts (e.g., specific coupling constants for sulfate coordination). Assays should include a sulfate content test via ion chromatography to confirm stoichiometric ratios .

Q. How should this compound be stored to maintain stability in experimental settings?

  • Methodological Answer : The compound should be stored in an inert atmosphere (e.g., argon) at room temperature, protected from light and moisture. Degradation studies indicate that exposure to humidity accelerates hydrolysis of the sulfamate bond. For long-term storage, desiccants such as silica gel are recommended. Solution preparations should use freshly degassed solvents to minimize oxidative side reactions .

Q. What synthesis routes are validated for producing high-purity this compound?

  • Methodological Answer : The compound can be synthesized via sulfation of glucosamine using sulfur trioxide-triethylamine complexes in anhydrous dimethylformamide (DMF), followed by potassium salt precipitation. Alternative methods include extraction from chitin hydrolysates (e.g., crab shells) with subsequent sulfation and ion exchange. Purity is confirmed by HPLC (≥98%) and elemental analysis for sulfur and potassium stoichiometry .

Advanced Research Questions

Q. How does the sulfate moiety in this compound influence its biochemical activity compared to non-sulfated derivatives?

  • Methodological Answer : The sulfate group is critical for glycosaminoglycan (GAG) synthesis, as it serves as a sulfate donor in chondroitin sulfate and heparan sulfate biosynthesis. In vitro assays using fibroblast cultures show that sulfated glucosamine derivatives enhance GAG production by 30–40% compared to non-sulfated forms. Competitive inhibition studies with acetaminophen (a sulfation competitor) further confirm sulfate's role in therapeutic efficacy .

Q. What experimental strategies can address contradictions in clinical trial data regarding this compound’s efficacy in osteoarthritis?

  • Methodological Answer : Confounding factors such as renal function, dietary sulfate intake, and concurrent medications (e.g., acetaminophen) must be controlled. Randomized trials should stratify participants by baseline serum sulfate levels and monitor synovial fluid sulfate concentrations, which correlate with serum levels (r = 0.99). Placebo groups should receive equimolar potassium chloride to isolate sulfate-specific effects .

Q. How does this compound interact with lysosomal enzymes like arylsulfatase G (ARSG) in substrate-specific pathways?

  • Methodological Answer : ARSG specifically hydrolyzes 3-O-sulfated N-sulfo-glucosamine residues in heparan sulfate. Knockout mouse models show that this compound accumulates in lysosomes when ARSG is deficient, leading to storage disease phenotypes. Enzyme kinetics assays (e.g., Michaelis-Menten plots) using recombinant ARSG and synthetic substrates can quantify catalytic efficiency (kcat/Km) .

Q. What assay validation criteria are critical for ensuring batch-to-batch consistency in this compound production?

  • Methodological Answer : USP guidelines recommend:

  • Identity : FT-IR spectroscopy (sulfamate peak at 1250 cm⁻¹) and potassium flame test.
  • Purity : HPLC area normalization (≥98%) with a C18 column (mobile phase: 0.1% trifluoroacetic acid/acetonitrile).
  • Potency : Titration against silver nitrate for chloride content (limit: ≤0.5%) and ion chromatography for sulfate quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.